molecular formula C14H18N6O2S B7673416 N-(cyclohexylcarbamoyl)-2-(5-thiophen-3-yltetrazol-2-yl)acetamide

N-(cyclohexylcarbamoyl)-2-(5-thiophen-3-yltetrazol-2-yl)acetamide

Cat. No.: B7673416
M. Wt: 334.40 g/mol
InChI Key: YPFBHQAQFRZTHW-UHFFFAOYSA-N
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Description

N-(cyclohexylcarbamoyl)-2-(5-thiophen-3-yltetrazol-2-yl)acetamide is a complex organic compound that features a cyclohexylcarbamoyl group, a thiophene ring, and a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohexylcarbamoyl)-2-(5-thiophen-3-yltetrazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting a suitable nitrile with sodium azide under acidic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling.

    Attachment of the Cyclohexylcarbamoyl Group: This step involves the reaction of cyclohexyl isocyanate with an appropriate amine derivative of the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(cyclohexylcarbamoyl)-2-(5-thiophen-3-yltetrazol-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the cyclohexylcarbamoyl moiety can be reduced to an alcohol.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

N-(cyclohexylcarbamoyl)-2-(5-thiophen-3-yltetrazol-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(cyclohexylcarbamoyl)-2-(5-thiophen-3-yltetrazol-2-yl)acetamide depends on its specific application:

    Molecular Targets: In medicinal chemistry, it may target specific enzymes or receptors, modulating their activity.

    Pathways Involved: The compound may interact with various biochemical pathways, influencing processes such as signal transduction or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(cyclohexylcarbamoyl)-2-(5-thiophen-2-yltetrazol-2-yl)acetamide: Similar structure but with a different position of the thiophene ring.

    N-(cyclohexylcarbamoyl)-2-(5-furyl-3-yltetrazol-2-yl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

N-(cyclohexylcarbamoyl)-2-(5-thiophen-3-yltetrazol-2-yl)acetamide is unique due to the specific positioning of the thiophene ring and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(cyclohexylcarbamoyl)-2-(5-thiophen-3-yltetrazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O2S/c21-12(16-14(22)15-11-4-2-1-3-5-11)8-20-18-13(17-19-20)10-6-7-23-9-10/h6-7,9,11H,1-5,8H2,(H2,15,16,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFBHQAQFRZTHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC(=O)CN2N=C(N=N2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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